molecular formula C13H13N3O2 B11870257 tert-Butyl 6-cyano-1H-indazole-1-carboxylate

tert-Butyl 6-cyano-1H-indazole-1-carboxylate

Cat. No.: B11870257
M. Wt: 243.26 g/mol
InChI Key: ZWGFIBZNRWWYRB-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

The synthesis of tert-Butyl 6-cyano-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the indazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-cyano-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-cyano-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .

Comparison with Similar Compounds

tert-Butyl 6-cyano-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

  • tert-Butyl 6-amino-1H-indazole-1-carboxylate
  • tert-Butyl 1-indolecarboxylate

These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Biological Activity

Tert-butyl 6-cyano-1H-indazole-1-carboxylate is a notable member of the indazole family, recognized for its diverse biological activities. This compound features a tert-butyl group, a cyano group at the 6-position, and a carboxylate moiety, making it a valuable candidate in medicinal chemistry. Various studies have highlighted its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Synthesis Methods:
The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Copper-catalyzed cyclization: This method facilitates the formation of the indazole ring structure.
  • Substitution reactions: These introduce the cyano and carboxylate groups.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that this compound acts as an anticancer agent by inhibiting key enzymes and receptors regulating cell growth and survival. Notably, it has been linked to the inhibition of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cancer progression.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various models. For instance, it significantly reduces levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells, indicating its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be beneficial in treating infections caused by resistant pathogens.

Comparative Analysis with Similar Compounds

To understand its biological activity better, a comparative analysis with similar compounds is essential. The following table summarizes key structural features and similarity indices:

Compound NameStructural FeaturesSimilarity Index
tert-Butyl 6-amino-1H-indazole-1-carboxylateAmino group at the 6-position0.98
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylateHydroxy group at the 6-position0.91
tert-Butyl 3-amino-1H-indazole-1-carboxylateAmino group at the 3-position0.90
tert-Butyl 6-bromo-1H-indazole-1-carboxylateBromo group at the 6-position0.88
tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylateMethyl groups and dicarboxylate structure0.88

These compounds share similar structural motifs but differ in functional groups, leading to variations in their pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Inhibition of PI3Kδ : A study demonstrated that this compound effectively inhibits PI3Kδ, which is crucial for cancer cell survival and proliferation .
  • Cytotoxicity Assessment : In vitro assays showed that at concentrations up to 10 µM, this compound does not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), indicating a favorable safety profile .
  • Anti-inflammatory Effects : The compound was found to significantly reduce NO levels at low concentrations (1 µM), showcasing its potential for treating inflammatory conditions .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

tert-butyl 6-cyanoindazole-1-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3

InChI Key

ZWGFIBZNRWWYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1

Origin of Product

United States

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